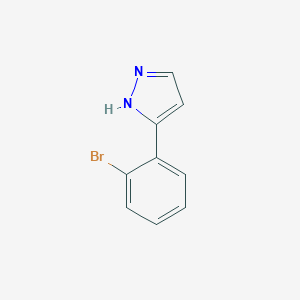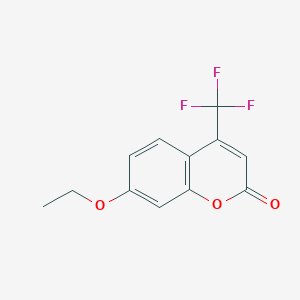
7-Ethoxy-4-trifluoromethylcoumarin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Biochemistry: Cytochrome P450 Activity Monitoring
7-Ethoxy-4-(trifluoromethyl)coumarin: is widely used as a fluorogenic substrate for cytochrome P450 enzymes (CYPs). Upon O-deethylation by CYPs, a fluorescent product is released, which allows for the quantification of CYP activity . This application is crucial for understanding drug metabolism and the mechanisms of drug interactions within the human body.
Pharmacology: Drug Metabolism Studies
In pharmacological research, this compound serves as a model substrate to study the enzymatic activity of cytochrome P450s, which are essential for drug metabolism . The insights gained from such studies can influence the design of new drugs and predict metabolic pathways in drug development.
Environmental Science: Chemical Genotoxicity
The metabolism of 7-Ethoxy-4-(trifluoromethyl)coumarin by cytochrome P450s can be indicative of chemical genotoxicity, playing a key role in environmental toxicology . It helps in assessing the impact of chemicals on living organisms and the environment.
Analytical Chemistry: Fluorescence-Based Assays
Due to its fluorescent properties, this compound is employed in analytical chemistry for developing sensitive assays to monitor enzyme activities and chemical reactions . Its fluorescence allows for non-invasive tracking of biological processes.
Organic Synthesis: Synthesis Intermediate
7-Ethoxy-4-(trifluoromethyl)coumarin: acts as an intermediate in the synthesis of various dyes and chemical compounds used in OLEDs and sensors . Its stability and reactivity make it a valuable component in synthetic organic chemistry.
Industrial Applications: Dye-Sensitized Solar Cells (DSSCs)
The electron-delocalized core of 7-Ethoxy-4-(trifluoromethyl)coumarin derivatives makes them suitable for use as dyes in DSSCs and OLEDs, contributing to the development of renewable energy technologies .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 7-Ethoxy-4-(trifluoromethyl)coumarin is the Cytochrome P450 enzymes (CYPs) . These enzymes play a crucial role in the metabolism of organic substances and the detoxification of xenobiotics.
Mode of Action
7-Ethoxy-4-(trifluoromethyl)coumarin acts as a fluorogenic substrate for Cytochrome P450 enzymes . Upon O-deethylation by CYPs, it is converted into 7-hydroxy-4-(trifluoromethyl)coumarin (HFC) . This conversion process involves the removal of an ethoxy group (O-deethylation) from the compound .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Cytochrome P450 metabolic pathway . The conversion of 7-Ethoxy-4-(trifluoromethyl)coumarin to HFC by CYPs is a part of this pathway. The downstream effects of this pathway involve the metabolism and detoxification of various substances in the body.
Pharmacokinetics
The compound is soluble in dmf, dmso, and methanol , which suggests that it may have good bioavailability
Result of Action
The result of the action of 7-Ethoxy-4-(trifluoromethyl)coumarin is the production of HFC , which is fluorescent . The fluorescence of HFC can be used to quantify the activity of Cytochrome P450 enzymes . This makes 7-Ethoxy-4-(trifluoromethyl)coumarin a useful tool for monitoring the activity of these enzymes.
Eigenschaften
IUPAC Name |
7-ethoxy-4-(trifluoromethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O3/c1-2-17-7-3-4-8-9(12(13,14)15)6-11(16)18-10(8)5-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHOIERZAZMHGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151106 | |
| Record name | 7-Ethoxy-4-trifluoromethylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethoxy-4-trifluoromethylcoumarin | |
CAS RN |
115453-82-2 | |
| Record name | 7-Ethoxy-4-trifluoromethylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115453822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Ethoxy-4-trifluoromethylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



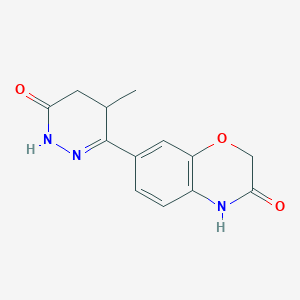
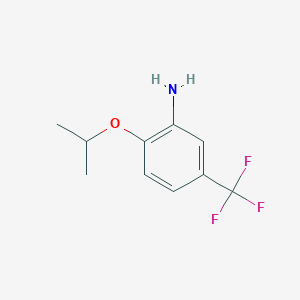
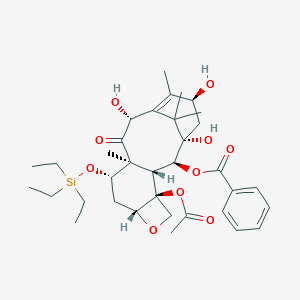
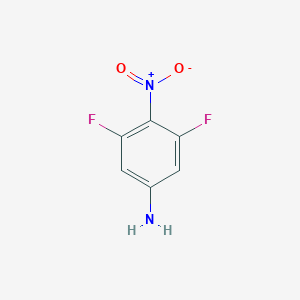
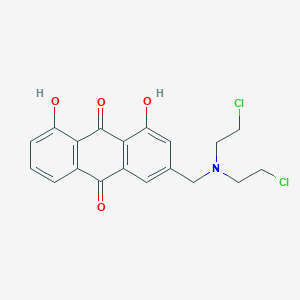
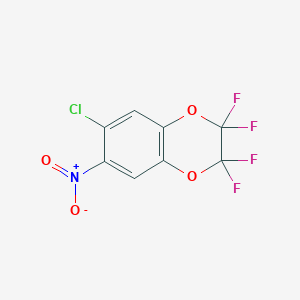

![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B40445.png)




